molecular formula C7H8N2O2 B8420133 6,7-Dihydro-2H-pyrano[2,3-c]pyridazin-3(5H)-one

6,7-Dihydro-2H-pyrano[2,3-c]pyridazin-3(5H)-one

Cat. No. B8420133
M. Wt: 152.15 g/mol
InChI Key: VSFGSNFQKDODBK-UHFFFAOYSA-N
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Patent
US07732460B2

Procedure details

2-{[4-(Methyloxy)phenyl]methyl}-6,7-dihydro-2H-pyrano[2,3-c]pyridazin-3(5H)-one (2.75 g, 10.1 mmol) was treated with anisole (10 ml) and TFA (100 ml) and heated at 70° C. for 24 hours. The solution was cooled and evaporated and the residue taken up in 2.5% methanol/dichloromethane. This was applied to a silica gel column, and then elution with this solvent mixture followed by 5% methanol/dichloromethane gave the product as an off white solid (1.36 g, 88%).
Name
2-{[4-(Methyloxy)phenyl]methyl}-6,7-dihydro-2H-pyrano[2,3-c]pyridazin-3(5H)-one
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:10]2[C:15](=[O:16])[CH:14]=[C:13]3[CH2:17][CH2:18][CH2:19][O:20][C:12]3=[N:11]2)=CC=1.C1(OC)C=CC=CC=1>C(O)(C(F)(F)F)=O>[N:11]1[NH:10][C:15](=[O:16])[CH:14]=[C:13]2[CH2:17][CH2:18][CH2:19][O:20][C:12]=12

Inputs

Step One
Name
2-{[4-(Methyloxy)phenyl]methyl}-6,7-dihydro-2H-pyrano[2,3-c]pyridazin-3(5H)-one
Quantity
2.75 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CN1N=C2C(=CC1=O)CCCO2
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
elution with this solvent mixture

Outcomes

Product
Name
Type
product
Smiles
N=1NC(C=C2C1OCCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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